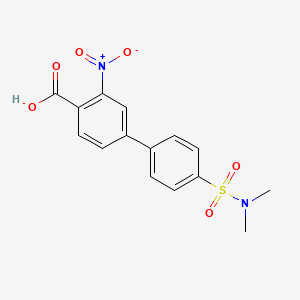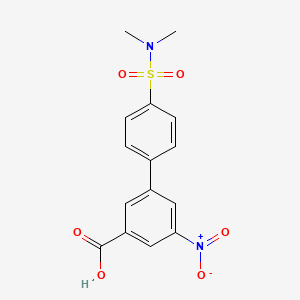![molecular formula C20H21NO4 B6412341 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261907-12-3](/img/structure/B6412341.png)
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, commonly referred to as “MPCPBA”, is a synthetic organic compound with a wide range of applications in scientific research. MPCPBA is a white, crystalline solid with a melting point of approximately 135°C and a molecular weight of 298.35 g/mol. It is soluble in water and alcohol, and slightly soluble in chloroform. MPCPBA has a unique combination of physical and chemical properties that make it an ideal compound for use in laboratory experiments.
Applications De Recherche Scientifique
MPCPBA has been used in a wide range of scientific research applications, including drug development, drug delivery, and medical imaging. It has been used to study the interaction between drugs and their receptors, and its unique properties make it an ideal compound for use in laboratory experiments. MPCPBA has also been used to study the effects of drugs on the central nervous system, and to develop novel compounds for use in drug delivery systems.
Mécanisme D'action
MPCPBA acts as an agonist at the 5-HT2A serotonin receptor, which is involved in a variety of physiological processes, including learning, memory, and mood. It binds to the 5-HT2A receptor and activates it, leading to the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
MPCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to modulate the activity of enzymes and proteins involved in the metabolism of drugs, and to increase the bioavailability of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MPCPBA has a number of advantages for use in laboratory experiments. It is a stable compound with a low melting point, which makes it easy to handle and store. It is also soluble in water and alcohol, which makes it ideal for use in aqueous solutions. Additionally, MPCPBA has a unique combination of physical and chemical properties that make it an ideal compound for use in laboratory experiments.
However, there are also some limitations to using MPCPBA in laboratory experiments. It is a synthetic compound and is not found naturally, so it must be synthesized in the laboratory. Additionally, it is not as widely used as other compounds, so it may be difficult to obtain in large quantities.
Orientations Futures
MPCPBA has a wide range of potential applications in scientific research, and there are a number of possible future directions for its use. It could be used to study the interaction between drugs and their receptors, and to develop novel compounds for use in drug delivery systems. It could also be used to study the effects of drugs on the central nervous system, and to develop new treatments for neurological disorders. Additionally, it could be used to study the biochemical and physiological effects of drugs, and to develop new compounds for use in medical imaging. Finally, it could be used to study the structure and function of enzymes, proteins, and other macromolecules, and to develop new therapeutic agents.
Méthodes De Synthèse
MPCPBA can be synthesized through a variety of methods, including the Leuckart reaction, the Bischler-Napieralski reaction, and the Pinner reaction. The Leuckart reaction is the most commonly used method for the synthesis of MPCPBA, and involves the reaction of an aromatic amine with an aldehyde in the presence of an acid catalyst. The Bischler-Napieralski reaction is a cyclization reaction of an aryl amine and an aldehyde, and the Pinner reaction is a condensation reaction of an aryl amine and an aldehyde.
Propriétés
IUPAC Name |
5-methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-10-17(18(13-16)20(23)24)14-5-7-15(8-6-14)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUTXIZVUQIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692294 |
Source


|
| Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261907-12-3 |
Source


|
| Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412278.png)


![5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412299.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)
![3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412320.png)
![6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412334.png)
![5-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412335.png)
![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412338.png)
![3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412347.png)
![6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412352.png)